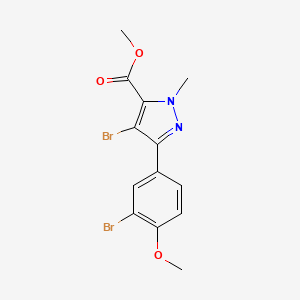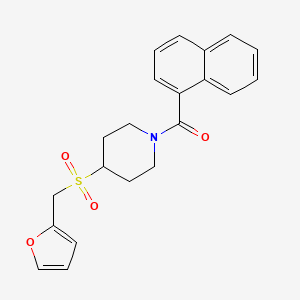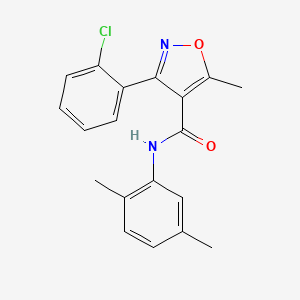![molecular formula C23H17N3O5S B2489887 (E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192741-44-8](/img/structure/B2489887.png)
(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of complex molecules with applications in various fields of chemistry and pharmacology due to their unique structural features and biological activities. The synthesis and study of such compounds are crucial for developing new materials and drugs.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, Kulakov et al. (2016) reported the synthesis of novel benzylidene and furylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines, demonstrating the intricate steps involved in creating such compounds, including the formation of Z- and E-isomers and the recrystallization to obtain the major isomer, confirmed by X-ray structural analysis (Kulakov et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques such as 1H and 13C NMR spectroscopy, as well as X-ray structural analysis. These methods provide detailed insights into the molecular configurations, isomeric forms, and crystal structures of these complex molecules.
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various reactions, including alkylation, oxidation, and nitrosation, as demonstrated by different studies. These reactions not only modify the chemical structure but also significantly impact the physical and chemical properties of the resulting compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies like those conducted by Willer et al. (2012) and Gumus et al. (2018) provide insights into the unusual crystalline structures obtained under specific synthesis conditions, highlighting the importance of physical property analysis in compound characterization (Willer et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability, and the potential for further chemical modifications, are essential for the application of these compounds in different fields. For instance, the antimicrobial activity of derivatives synthesized from similar compounds indicates the potential for pharmaceutical applications (Basavarajaiah & Mruthyunjayaswamy, 2010).
Applications De Recherche Scientifique
Corrosion Inhibition and Material Science Applications
One application of derivatives similar to the specified compound involves corrosion inhibition. For example, research on 1,3,4-oxadiazole derivatives demonstrates their potential as corrosion inhibitors for mild steel in sulphuric acid environments. These studies suggest that such compounds can form protective layers on metal surfaces, reducing corrosion rates significantly (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Derivatives of 2-oxoindolin-3-ylidene, a core structure related to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies reveal that such molecules exhibit promising antibacterial and antifungal properties, suggesting their potential as leads in the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Anticancer Evaluation
In the realm of pharmacology, compounds derived from similar structural frameworks have been explored for their anticancer properties. For instance, research on oxirane derivatives has shown that they can be reacted with various nucleophiles to yield products evaluated for anticancer activity, highlighting the potential therapeutic applications of such molecules (Gouhar & Raafat, 2015).
Synthesis and Structural Analysis
The synthesis and structural characterization of molecules containing the thiazolo[2,3-d][1,3,5]oxadiazocine core, akin to the compound of interest, have been documented. These studies provide insights into the chemical behavior and isomeric properties of such compounds, contributing to a deeper understanding of their potential applications in designing novel materials and drugs (Kulakov et al., 2016).
Propriétés
IUPAC Name |
methyl (13E)-9-methyl-14-oxo-13-(2-oxo-1H-indol-3-ylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-23-16(21(29)30-2)17(12-8-4-6-10-14(12)31-23)26-20(28)18(32-22(26)25-23)15-11-7-3-5-9-13(11)24-19(15)27/h3-10,16-17H,1-2H3,(H,24,27)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGOOFXCJVDNGT-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=C5C6=CC=CC=C6NC5=O)SC4=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\5/C6=CC=CC=C6NC5=O)/SC4=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
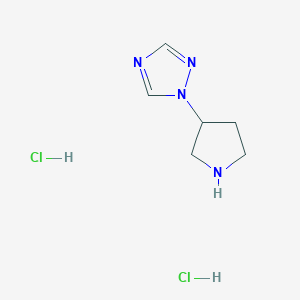

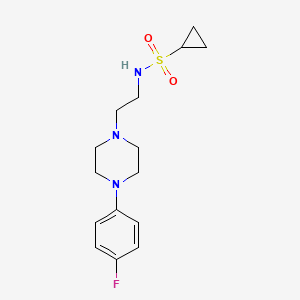
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
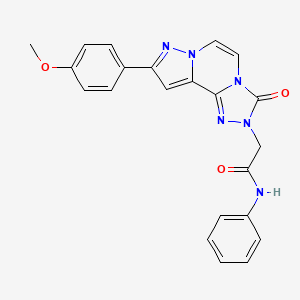
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)
